molecular formula C18H22ClN5OS B11567850 azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B11567850
M. Wt: 391.9 g/mol
InChI Key: HULVCQBMBCYTOK-UHFFFAOYSA-N
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Description

Azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone involves multiple steps. Typically, the synthesis starts with the preparation of the triazole and thiadiazine moieties, which are then fused to form the triazolothiadiazine scaffold. The reaction conditions often involve the use of hydrazine derivatives, aromatic aldehydes, and other reagents under controlled temperature and pH conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolothiadiazine scaffold allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone can be compared with other triazolothiadiazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits.

Properties

Molecular Formula

C18H22ClN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

azepan-1-yl-[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C18H22ClN5OS/c1-12-20-21-18-24(12)22-15(13-6-8-14(19)9-7-13)16(26-18)17(25)23-10-4-2-3-5-11-23/h6-9,15-16,22H,2-5,10-11H2,1H3

InChI Key

HULVCQBMBCYTOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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